molecular formula C15H11FN2O2S B11069317 1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione

1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B11069317
M. Wt: 302.3 g/mol
InChI Key: WAVWRGGYZHSEHK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thienylmethyl group, and a pyrrole-2,5-dione core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 2-thienylmethylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization reactions to form the pyrrole-2,5-dione core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-[(2-thienylmethyl)amino]-1H-pyrrole-2,5-dione is unique due to its combination of a fluorophenyl group, a thienylmethyl group, and a pyrrole-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(thiophen-2-ylmethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C15H11FN2O2S/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(18)20)17-9-12-2-1-7-21-12/h1-8,17H,9H2

InChI Key

WAVWRGGYZHSEHK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CC(=O)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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